molecular formula C10H15ClN2O2 B13520417 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride

Cat. No.: B13520417
M. Wt: 230.69 g/mol
InChI Key: YCNNHNFLEVENCJ-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine ring fused with a propanoic acid moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced through a series of reactions, such as esterification followed by hydrolysis.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
  • 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline
  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylamine

Uniqueness

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article compiles various research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride
  • Molecular Formula : C10H15ClN2O
  • Molecular Weight : 220.69 g/mol
  • CAS Number : 2503204-46-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.

Antitumor Activity

One of the most significant areas of research has focused on the compound's antitumor properties. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit varying degrees of cytotoxicity against different cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)25
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)20

These findings indicate that the compound may selectively inhibit the growth of certain cancer cells while having less effect on normal cells.

The proposed mechanisms by which 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride exerts its biological effects include:

  • Inhibition of DNA Repair Mechanisms : Some studies suggest that it may interfere with the DNA repair processes in cancer cells, making them more susceptible to chemotherapy agents.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Modulation of Signaling Pathways : Research indicates that it may modulate key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Lung Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in A549 lung cancer cells. The study concluded that the compound could be a promising candidate for further development in lung cancer therapies.
  • Combination Therapy with Chemotherapeutics : Another study explored the effects of combining this compound with standard chemotherapeutics like cisplatin. Results indicated enhanced cytotoxic effects compared to either agent alone, suggesting a potential role in combination therapy strategies.

Safety and Toxicity

Preliminary toxicity assessments have indicated that while the compound exhibits potent biological activity against cancer cells, it also shows a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its toxicity and pharmacokinetics in vivo.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9;/h7H,1-6H2,(H,13,14);1H

InChI Key

YCNNHNFLEVENCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC=C2CCC(=O)O)C1.Cl

Origin of Product

United States

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